molecular formula C18H14N2O5 B5697698 N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide

Katalognummer B5697698
Molekulargewicht: 338.3 g/mol
InChI-Schlüssel: RZSMDLQPHHXERW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide, also known as ESI-09, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in treating various diseases. ESI-09 is a selective inhibitor of RAC GTPases, which play a crucial role in various cellular processes, including cell migration, proliferation, and differentiation.

Wirkmechanismus

N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide is a selective inhibitor of RAC GTPases, which are small GTP-binding proteins that play a crucial role in various cellular processes, including cell migration, proliferation, and differentiation. RAC GTPases are activated by guanine nucleotide exchange factors (GEFs) and deactivated by GTPase-activating proteins (GAPs). N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide inhibits the activation of RAC GTPases by blocking the interaction between RAC and its GEFs, thereby inhibiting the downstream signaling pathways that are involved in cell migration, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have several biochemical and physiological effects. It inhibits the migration and invasion of cancer cells, reduces the proliferation of vascular smooth muscle cells, and has anti-inflammatory properties. Additionally, N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the activation of RAC GTPases in various cell types, including cancer cells, endothelial cells, and macrophages.

Vorteile Und Einschränkungen Für Laborexperimente

N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of RAC GTPases and has been shown to have minimal off-target effects. Additionally, N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide is stable in solution and can be easily synthesized in large quantities. However, there are some limitations to using N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. Additionally, N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.

Zukünftige Richtungen

There are several future directions for the research on N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of RAC GTPases. Additionally, further studies are needed to elucidate the downstream signaling pathways that are affected by N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide and to identify the specific cell types and diseases that may benefit from N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide treatment. Furthermore, the development of new drug delivery systems may help to overcome the limitations of N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide and improve its efficacy in vivo.

Synthesemethoden

The synthesis of N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 2-ethyl-1,3-dioxo-5-isoindolinecarboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of triethylamine. The reaction is carried out in dichloromethane, and the resulting product is purified by column chromatography to obtain N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential in treating various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Several studies have shown that N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide inhibits the migration and invasion of cancer cells, thereby reducing the metastatic potential of cancer cells. Additionally, N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the proliferation of vascular smooth muscle cells, which are involved in the development of cardiovascular diseases. Furthermore, N-1,3-benzodioxol-5-yl-2-ethyl-1,3-dioxo-5-isoindolinecarboxamide has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in macrophages.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-ethyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5/c1-2-20-17(22)12-5-3-10(7-13(12)18(20)23)16(21)19-11-4-6-14-15(8-11)25-9-24-14/h3-8H,2,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSMDLQPHHXERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(1,3-benzodioxol-5-yl)-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.